4-Chloro-6-iodo-1H-indazole
Overview
Description
4-Chloro-6-iodo-1H-indazole is a chemical compound. It is an intermediate used to synthesize inhibitors of Chk1 .
Synthesis Analysis
The synthesis of 1H-indazoles, such as 4-Chloro-6-iodo-1H-indazole, has been the subject of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-iodo-1H-indazole can be represented by the SMILES stringIC1=CC(Cl)=CC2=C1C=NN2
. The molecular formula is C7H4ClIN2
. Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery
4-Chloro-6-iodo-1H-indazole and its derivatives have been studied extensively in the context of medicinal chemistry. For instance, a study by Rooney et al. (2014) discovered a compound acting as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, which is crucial in treating inflammatory pain (Rooney et al., 2014). Moreover, Kolb and Sharpless (2003) discussed the impact of click chemistry, a modular approach using reliable chemical transformations, on drug discovery, highlighting the role of indazole derivatives in this field (Kolb & Sharpless, 2003).
2. Corrosion Inhibition
Research has also been conducted on the use of indazole derivatives for corrosion protection in various industrial applications. Bentiss et al. (2007) explored the use of 4H-triazole derivatives for the corrosion and dissolution protection of mild steel in hydrochloric acid solution (Bentiss et al., 2007). Similarly, Li et al. (2007) investigated triazole derivatives as inhibitors for the corrosion of mild steel in acid media (Wei-hua Li et al., 2007).
3. Material Science
In material science, the synthesis and characterization of indazole derivatives have been vital in understanding their properties and potential applications. For instance, Li et al. (2013) conducted a study on the synthesis, crystal structure, and thermal analysis of tetraiodo-4,4′-bi-1,2,4-triazole (Lei Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-iodo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACZQDQCLWJVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646414 | |
Record name | 4-Chloro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-1H-indazole | |
CAS RN |
887568-21-0 | |
Record name | 4-Chloro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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